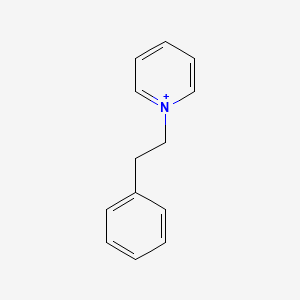
1-(2-Phenylethyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethyl)pyridinium is an organic compound with the molecular formula C₁₃H₁₄N and a molecular weight of 184.2570 g/mol It is a quaternary ammonium compound, characterized by a pyridinium ring substituted with a 2-phenylethyl group
準備方法
1-(2-Phenylethyl)pyridinium can be synthesized through several methods. One common approach involves the alkylation of pyridine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(2-Phenylethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the pyridinium ring is substituted with different nucleophiles.
科学的研究の応用
1-(2-Phenylethyl)pyridinium has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of surfactants and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Phenylethyl)pyridinium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its ability to form stable complexes with metal ions also contributes to its biological activity .
類似化合物との比較
1-(2-Phenylethyl)pyridinium can be compared with other similar compounds, such as:
1-(2-Methoxy-2-oxoethyl)pyridinium: This compound has a methoxy group instead of a phenylethyl group, leading to different chemical and biological properties.
1-(2-Oxo-2-phenylethyl)pyridinium: This compound has a carbonyl group, which significantly alters its reactivity and applications.
Quaternary 1-alkylazolo[a]pyridinium salts: These compounds have different alkyl groups and are used in various pharmaceutical and industrial applications.
特性
分子式 |
C13H14N+ |
|---|---|
分子量 |
184.26 g/mol |
IUPAC名 |
1-(2-phenylethyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-8,10-11H,9,12H2/q+1 |
InChIキー |
MGMFSGVTTUUFOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















